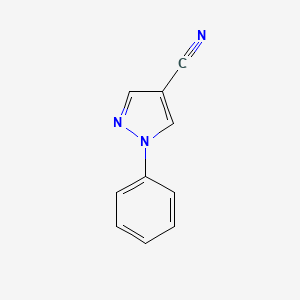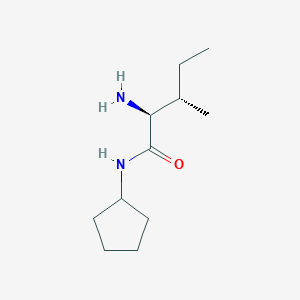
1-fenil-1H-pirazol-4-carbonitrilo
Descripción general
Descripción
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of “1-phenyl-1H-pyrazole-4-carbonitrile” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .
Molecular Structure Analysis
The InChI code for “1-phenyl-1H-pyrazole-4-carbonitrile” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H . This code provides a standard way to encode the compound’s molecular structure and formula .
Chemical Reactions Analysis
The reactivity of “1-phenyl-1H-pyrazole-4-carbonitrile” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .
Physical and Chemical Properties Analysis
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Evaluación antioxidante y antimicrobiana
Este compuesto ha sido evaluado por su potencial como agente antioxidante y antimicrobiano. Optimizar los componentes del solvente en su síntesis puede conducir a variaciones como 5-(4-metoxifenil)-3-oxo-1-fenil-2,3-dihidro-1H-pirazol-4-carbonitrilo, que puede tener aplicaciones específicas en estos campos .
Síntesis de derivados de fipronil
El 1-fenil-1H-pirazol-4-carbonitrilo se utiliza en la síntesis de derivados de fipronil mediante la reacción de Suzuki–Miyaura. El fipronil es un insecticida ampliamente utilizado con aplicaciones en la agricultura .
Química heterocíclica
El compuesto sirve como precursor para la síntesis de varios compuestos heterocíclicos, que tienen una amplia gama de aplicaciones en los campos químicos. Las reacciones multicomponente utilizando este compuesto pueden conducir a la creación de nuevos derivados de pirazol .
Protocolos de síntesis en un solo recipiente
Está involucrado en protocolos de síntesis en un solo recipiente para crear derivados de 5-amino-1H-pirazol-4-carbonitrilo, que pueden ser catalizados por MnO2 soportado en alúmina-sílice. Dichos protocolos son valiosos por su eficiencia y respeto al medio ambiente .
Mecanismo De Acción
Target of Action
Compounds bearing nitrile functional groups are known to be active pharmacophores . They have been recognized for their roles in medical agents and offer insight into the binding of small molecule inhibitors .
Mode of Action
It’s known that nitrile-containing agents can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc) .
Biochemical Pathways
It’s known that nitrile-containing compounds can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
Compounds bearing nitrile functional groups have been recognized for their roles in medical agents, offering insight into the binding of small molecule inhibitors .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored in a dry environment . This suggests that the compound’s stability and efficacy may be influenced by factors such as temperature and humidity.
Safety and Hazards
“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .
Propiedades
IUPAC Name |
1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUOMWCBAUSGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447994 | |
| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-04-6 | |
| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














